

Irpagratinib Efficacy: A Comparative Analysis in FGF19-Positive versus FGF19-Negative Tumors

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Compound of Interest

Compound Name: *Irpagratinib*

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This guide provides a comprehensive comparison of the efficacy of **Irpagratinib**, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in tumors with and without the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19). The available clinical data exclusively focuses on FGF19-positive patient populations, particularly in Hepatocellular Carcinoma (HCC), as **Irpagratinib** is specifically designed to target the FGF19-FGFR4 signaling axis. While direct comparative studies in FGF19-negative tumors are not available, this guide will present the robust efficacy data in the targeted patient group and provide a mechanistic explanation for the presumed lack of efficacy in FGF19-negative settings.

Executive Summary

Irpagratinib has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced HCC characterized by FGF19 overexpression. As a highly selective inhibitor of FGFR4, its mechanism of action is intrinsically linked to the presence of the FGF19 ligand. In FGF19-positive tumors, **Irpagratinib** effectively blocks the oncogenic signaling cascade driven by the FGF19-FGFR4 axis. In contrast, in tumors lacking FGF19 overexpression, this signaling pathway is not a primary driver of tumor growth, and therefore, **Irpagratinib** is not expected to have a therapeutic effect. The development and clinical evaluation of **Irpagratinib** have been precisely focused on the biomarker-selected population of FGF19-positive HCC.

Data Presentation: Efficacy of Irpagratinib in FGF19-Positive Hepatocellular Carcinoma

The following tables summarize the clinical efficacy of **Irpagratinib** as a monotherapy and in combination with the anti-PD-L1 antibody, atezolizumab, in patients with FGF19-positive advanced HCC.

Table 1: Irpagratinib Monotherapy in Pre-treated FGF19+ aHCC

Efficacy Endpoint	Result	Study
Objective Response Rate (ORR)	44.8% (in patients who received prior ICI and mTKI therapy)	ABSK-011-101 (Phase 1) [1] [2]
36.8% (in all evaluable pre-treated patients)	ABSK-011-101 (Phase 1) [1] [2]	
40.7% (in patients with prior therapies)	First-in-human study [3] [4] [5] [6]	
Disease Control Rate (DCR)	79.3% (in patients who received prior ICI and mTKI therapy)	ABSK-011-101 (Phase 1) [1] [2]
78.9% (in all evaluable pre-treated patients)	ABSK-011-101 (Phase 1) [1] [2]	
Median Duration of Response (mDoR)	7.4 months	ABSK-011-101 (Phase 1) [1] [2]
Median Progression-Free Survival (mPFS)	5.5 months	ABSK-011-101 (Phase 1) [1] [2]

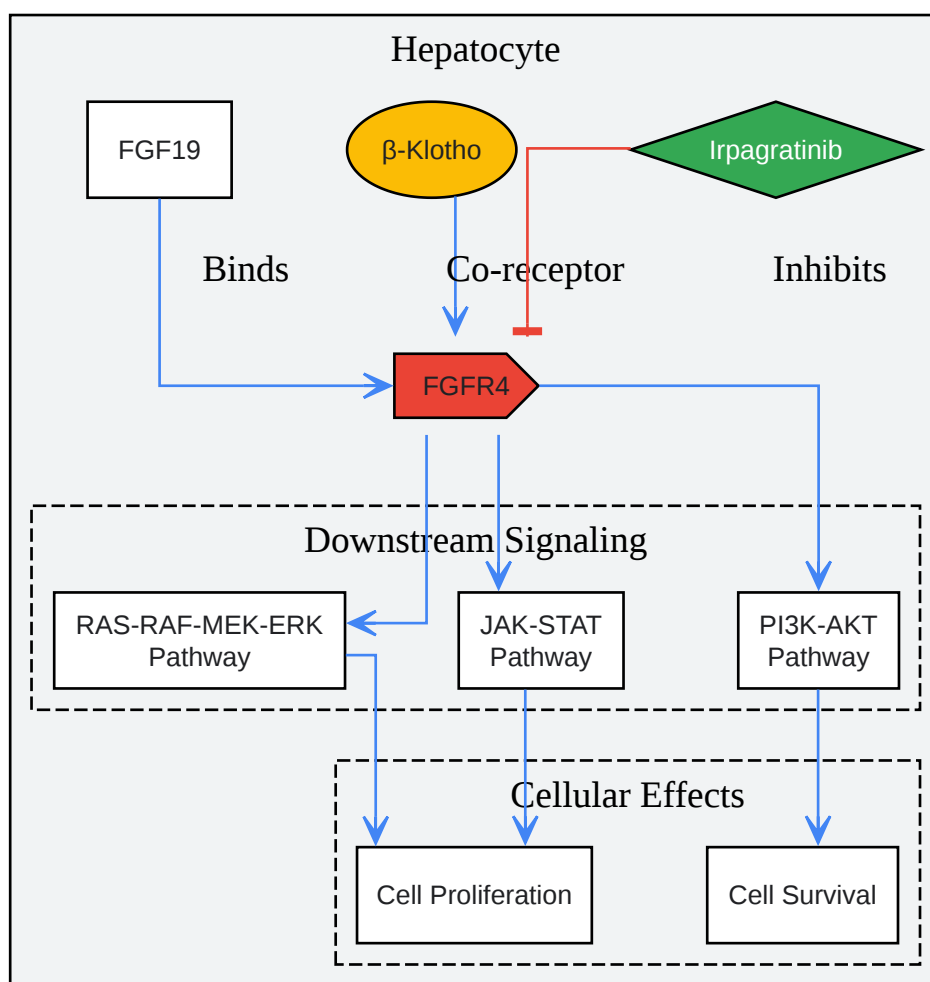
aHCC: advanced Hepatocellular Carcinoma; ICI: Immune Checkpoint Inhibitor; mTKI: multi-targeted Tyrosine Kinase Inhibitor

Table 2: Irpagratinib in Combination with Atezolizumab in FGF19+ aHCC

Efficacy Endpoint	Treatment-Naive Patients	Pre-treated Patients (ICI-exposed)	Study
Overall Response Rate (ORR)	50.0%	52.9%	ABSK-011-201 (Phase 2) [7] [8] [9]
Confirmed ORR	33.3%	41.2%	ABSK-011-201 (Phase 2) [7] [8]
Disease Control Rate (DCR)	91.7%	70.6%	ABSK-011-201 (Phase 2) [7] [8]
Median Progression-Free Survival (mPFS)	7.0 months	8.3 months	ABSK-011-201 (Phase 2) [7] [8]
Median Duration of Response (mDoR)	Not Reached	Not Reached	ABSK-011-201 (Phase 2) [7] [8]

Signaling Pathway and Mechanism of Action

The antitumor activity of **Irpagratinib** is dependent on the FGF19-FGFR4 signaling pathway. In approximately 30% of HCC patients, overexpression of FGF19 leads to the activation of FGFR4, which promotes tumor cell proliferation and survival.[\[10\]](#)[\[11\]](#)[\[12\]](#) **Irpagratinib** selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking this oncogenic signaling.



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Caption: FGF19-FGFR4 Signaling Pathway Inhibition by **Irpagratinib**.

Experimental Protocols

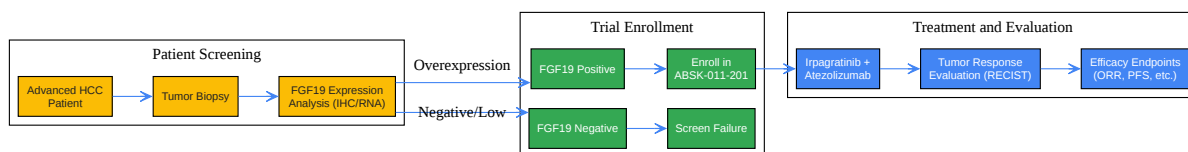
The clinical efficacy data presented is primarily from the ABSK-011-101 (Phase 1) and ABSK-011-201 (Phase 2) studies. A registrational study, ABSK-011-205, is also underway.

ABSK-011-201 (Phase 2) Study Design

- Study Type: A multi-center, open-label, Phase 2 study.
- Patient Population: Patients with advanced or unresectable HCC with FGF19 overexpression. The trial included both treatment-naïve and previously treated (ICI-exposed)

cohorts.[7][13]

- Intervention: **Irpagratinib** administered orally in combination with intravenous atezolizumab. [9]
- Dosage: **Irpagratinib** 220mg BID plus atezolizumab 1200mg every 3 weeks.[9]
- Primary Endpoint: Overall Response Rate (ORR).[8]
- FGF19 Overexpression Determination: While specific cutoff values are not detailed in the provided search results, patient selection was based on the "biomarker selection of FGF19". [1] This typically involves immunohistochemistry (IHC) or RNA expression analysis of tumor tissue.



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Caption: Clinical Trial Workflow for **Irpagratinib** Studies.

Comparison in FGF19-Negative Tumors

There is no clinical or preclinical data available from the provided search results to suggest that **Irpagratinib** has any efficacy in FGF19-negative tumors. The targeted nature of the drug, which specifically inhibits FGFR4, a receptor activated by FGF19, provides a strong rationale for this observation.

Mechanistic Rationale for Lack of Efficacy in FGF19-Negative Tumors:

- **Absence of an Oncogenic Driver:** In FGF19-negative tumors, the FGF19-FGFR4 signaling pathway is not aberrantly activated and is therefore not a driver of tumor growth. Targeting a non-active pathway would not be expected to produce an anti-tumor effect.
- **High Selectivity of Irpagratinib:** Irpagratinib is a highly selective inhibitor of FGFR4.^{[10][12][14]} Its therapeutic effect is contingent on the inhibition of this specific receptor. In the absence of the FGF19 ligand to activate FGFR4, the target of Irpagratinib is essentially dormant in the context of oncogenic signaling.

Conclusion

Irpagratinib is a precision medicine that has demonstrated promising efficacy in a biomarker-selected population of HCC patients with FGF19 overexpression. The available data from clinical trials consistently show meaningful objective response rates, disease control, and durability of response in this patient group, both as a monotherapy and in combination with immunotherapy. Conversely, there is no evidence to support the use of Irpagratinib in FGF19-negative tumors, and a strong mechanistic rationale explains the presumed lack of efficacy in this population. Future research and clinical development of Irpagratinib will likely continue to focus on the FGF19-positive patient population where it has shown a clear therapeutic benefit.

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